REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH3:15])[C:7](O)=[O:8])[CH3:2].O=S(Cl)[Cl:18]>C(Cl)Cl>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH3:15])[C:7]([Cl:18])=[O:8])[CH3:2]
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C(=O)O)C=CC1OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C(=O)Cl)C=CC1OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |